5-nitro-3-(trifluoromethyl)-1H-indole
CAS No.:
Cat. No.: VC13713340
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F3N2O2 |
|---|---|
| Molecular Weight | 230.14 g/mol |
| IUPAC Name | 5-nitro-3-(trifluoromethyl)-1H-indole |
| Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)7-4-13-8-2-1-5(14(15)16)3-6(7)8/h1-4,13H |
| Standard InChI Key | XWZTZZPQCUUTRS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(F)(F)F |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
5-Nitro-3-(trifluoromethyl)-1H-indole (C₉H₅F₃N₂O₂) possesses a molecular weight of 230.14 g/mol. The indole core consists of a bicyclic structure with a benzene ring fused to a pyrrole ring. The nitro (-NO₂) and trifluoromethyl (-CF₃) substituents introduce electron-withdrawing effects, significantly altering the compound’s reactivity and interaction potential. The nitro group enhances electrophilic aromatic substitution reactivity, while the -CF₃ group contributes to metabolic stability and lipophilicity, traits advantageous in drug design.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₃N₂O₂ |
| Molecular Weight | 230.14 g/mol |
| Key Substituents | -NO₂ (C5), -CF₃ (C3) |
| Aromatic System | Bicyclic (benzene + pyrrole) |
Synthesis and Manufacturing Approaches
Multi-Step Synthetic Routes
Biological Activity and Mechanistic Insights
Antibacterial Properties
Preliminary studies indicate that 5-nitro-3-(trifluoromethyl)-1H-indole disrupts bacterial cell membrane integrity, potentially through interactions with lipid bilayers or enzyme inhibition. The nitro group may act as a prodrug moiety, undergoing microbial nitroreductase-mediated activation to generate cytotoxic intermediates. This mechanism parallels nitroaromatic antibiotics like metronidazole, though the compound’s specificity toward Gram-positive or Gram-negative strains remains uncharacterized.
Applications in Pharmaceutical Development
Antibacterial Drug Candidates
The structural motif of 5-nitro-3-(trifluoromethyl)-1H-indole aligns with efforts to combat antibiotic resistance. Its dual substituents offer a template for designing broad-spectrum agents targeting efflux pumps or β-lactamase enzymes. Hybrid molecules combining this scaffold with quinolone or β-lactam moieties are under theoretical exploration.
Oncology Therapeutics
In anticancer drug discovery, the compound’s ability to induce ROS-mediated apoptosis positions it as a candidate for combination therapies with DNA alkylating agents or kinase inhibitors. Computational docking studies suggest high affinity for the ATP-binding pocket of PI3Kγ, a kinase implicated in tumor angiogenesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume